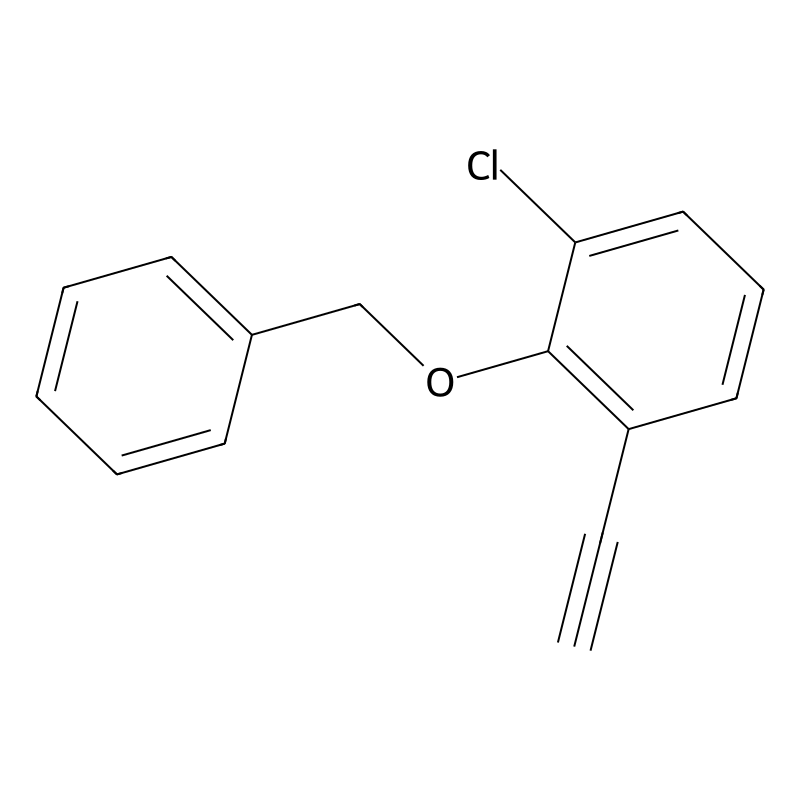2-(Benzyloxy)-1-chloro-3-ethynylbenzene

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Oxidation: The ethynyl group can be oxidized to form various oxidized products such as carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the compound into derivatives with different functional groups, utilizing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
- Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, resulting in products that vary depending on the nucleophile used (e.g., ethers or amines).
While specific biological activities of 2-(Benzyloxy)-1-chloro-3-ethynylbenzene are not extensively documented, its derivatives may possess pharmaceutical properties. Compounds with similar structures have been explored for their potential as bioactive molecules, indicating that this compound could serve as a precursor in drug development or other biological applications.
The synthesis of 2-(Benzyloxy)-1-chloro-3-ethynylbenzene typically involves multi-step processes. A common method includes:
- Sonogashira Coupling Reaction: This process involves the coupling of an aryl halide (in this case, a chlorinated benzene) with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
- Reaction Conditions: The reaction is generally conducted under nitrogen atmosphere using standard Schlenk techniques to ensure purity and prevent unwanted side reactions. The choice of solvents and reaction conditions is optimized for high yield and minimal by-products .
- Industrial Production: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield while maintaining high purity levels.
2-(Benzyloxy)-1-chloro-3-ethynylbenzene finds utility in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, contributing to the development of new synthetic methodologies and reaction mechanisms.
- Material Science: The compound is also explored for its potential in producing advanced materials, including polymers and specialty chemicals due to its unique structural features.
The interaction studies related to 2-(Benzyloxy)-1-chloro-3-ethynylbenzene primarily focus on the reactivity of its functional groups:
- Nucleophilic Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, while the ethynyl group allows for coupling reactions. The chlorine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
- Reactivity Profiles: Understanding these interactions aids in predicting the behavior of this compound under various conditions, which is crucial for its application in synthetic chemistry.
Several compounds share structural similarities with 2-(Benzyloxy)-1-chloro-3-ethynylbenzene. Here are some notable examples:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2-(Benzyloxy)-1-chlorobenzene | Lacks the ethynyl group; less reactive | Simpler structure limits reactivity |
| 1-Chloro-2-ethynylbenzene | Lacks the benzyloxy group; limited nucleophilic substitution | Different positioning affects chemical behavior |
| 2-(Benzyloxy)-1-ethynylbenzene | Lacks the chlorine atom; alters reactivity | Changes nucleophilicity and substitution potential |
Uniqueness: 2-(Benzyloxy)-1-chloro-3-ethynylbenzene stands out due to its combination of three functional groups (benzyloxy, chlorine, and ethynyl), allowing for a wide range of chemical transformations and applications not available in simpler derivatives. This versatility makes it a valuable compound in both academic research and industrial applications.








